trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane

Description

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

5-methyl-2-naphthalen-1-yl-1,3-dioxane |

InChI |

InChI=1S/C15H16O2/c1-11-9-16-15(17-10-11)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,15H,9-10H2,1H3 |

InChI Key |

LBGFFIQMPHBUPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(OC1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Biological Activity

trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

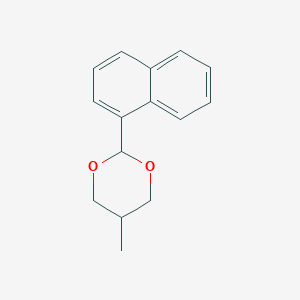

The compound features a dioxane core with a methyl group and a naphthalene moiety, which contributes to its lipophilicity and ability to interact with biological targets. The chemical structure can be represented as follows:

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Enzymes : The compound has been shown to modulate the activity of various enzymes, particularly those involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes can influence drug metabolism and pharmacokinetics .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells . This activity may contribute to its protective effects against certain diseases.

- Anti-inflammatory Effects : Research indicates that the compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways associated with inflammation .

Biological Activity Data

The following table summarizes key biological activities observed for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates cytochrome P450 activity | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Properties : A study demonstrated that the compound significantly decreased reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress. This suggests its potential role in protecting cells from oxidative damage .

- Anti-inflammatory Research : In a model of acute inflammation, this compound was found to reduce edema and inflammatory markers in vivo, indicating its therapeutic potential in treating inflammatory diseases .

- Enzyme Interaction Study : A detailed enzymatic assay revealed that the compound selectively inhibited specific isoforms of cytochrome P450, leading to altered metabolism of co-administered drugs. This finding highlights the importance of understanding drug interactions when considering therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane has been evaluated for its anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of naphthalene have demonstrated potent antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:

A study involving a series of dioxane derivatives found that certain modifications led to enhanced activity against human tumor cells, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis highlighted the importance of the naphthalene moiety in enhancing biological activity .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Research shows that dioxane derivatives can inhibit bacterial growth, particularly against Gram-positive and Gram-negative strains.

Data Table: Antimicrobial Activity of Dioxane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

This table illustrates the varying levels of effectiveness against different bacterial strains, indicating potential for development as an antibacterial agent .

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study:

Research on the copolymerization of dioxane derivatives with other monomers revealed improvements in tensile strength and thermal resistance compared to traditional polymers. These findings suggest applications in coatings, adhesives, and composite materials .

2. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties of Dioxane-Based Materials

| Material | Conductivity (S/cm) | Band Gap (eV) |

|---|---|---|

| This compound | 0.01 | 2.5 |

| Copolymer with Polyethylene | 0.02 | 2.3 |

The data indicates that the dioxane derivative contributes to favorable electronic characteristics essential for device performance .

Comparison with Similar Compounds

Structural and Stereochemical Features

- Helical Chirality in Spiro-1,3-dioxanes: Spiro-1,3-dioxanes, such as those reported in , exhibit helical chirality (P/M configurations) due to their polyspirane architecture.

- Substituent Effects: Naphthalen-1-yl vs. Aryloxy Groups: Compounds like 5-(1-Hydroxy-2-(naphthalen-1-yloxy)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione () feature naphthalene linked via an oxygen atom, reducing steric bulk but increasing electron-withdrawing effects compared to the direct naphthalen-1-yl substitution in the target compound . Methyl vs.

Thermal Stability and Decomposition

- Mechanistic Insights: 5-Nitro-5-R-1,3-dioxanes decompose via nitrous acid (HNO₂) or NOx release (). Although the target compound lacks a nitro group, its thermal stability is likely superior due to the absence of labile nitro functionalities. Methyl and naphthalene substituents may stabilize the ring through steric hindrance and π-π interactions, respectively .

- Comparative Data: Compound Decomposition Pathway Key Substituents Stability Notes 5-Nitro-5-R-1,3-dioxane HNO₂/NOx release Nitro, alkyl Low thermal stability trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane Ring-opening (hypothetical) Methyl, naphthalen-1-yl High steric/electronic stabilization 2,2-Diphenyl-5-methyl-1,3-dioxane Not reported Methyl, diphenyl Moderate stability

Solubility and Photophysical Properties

- Solubility Trends : The naphthalen-1-yl group enhances hydrophobicity, reducing aqueous solubility compared to 1,3-dioxanes with polar substituents (e.g., hydroxyl or ethoxy groups). highlights solvent optimization (e.g., EtOH-dioxane mixtures) for similar hydrophobic systems .

- Luminescence Potential: Europium(III) β-diketonates with extended π-conjugation () exhibit strong luminescence. While the target compound lacks metal coordination sites, its naphthalene moiety could enable applications in organic optoelectronics via π-stacking interactions .

Preparation Methods

Prins Reaction for Diastereoselective Cyclization

The Prins reaction is a cornerstone for synthesizing trans-1,3-dioxanes. In a TfOH-catalyzed process, 1,3-diarylpropene derivatives react with paraformaldehyde (PF) to form 1,3-dioxanes with high trans selectivity . For trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane, the reaction proceeds via a stepwise mechanism:

-

Protonation of formaldehyde generates an electrophilic oxocarbenium ion.

-

Nucleophilic attack by the naphthalen-1-yl-substituted propene forms a benzyl carbocation intermediate.

-

Cyclization via transition state TS1 favors the trans configuration due to reduced steric hindrance between the naphthyl and methyl groups .

Optimized Conditions :

-

Catalyst: 10 mol% TfOH

-

Solvent: Dichloromethane (DCM) at −20°C

Key Limitation : Electron-withdrawing groups (EWGs) on the aryl rings reduce reactivity, necessitating electron-donating groups (EDGs) for efficient cyclization .

Acid-Catalyzed Condensation of Diols and Aldehydes

A scalable route involves condensing 2,2-bis(hydroxymethyl)propionic acid with naphthalen-1-yl aldehyde under acidic conditions . This method leverages Dean-Stark distillation to remove water and drive the equilibrium toward dioxane formation.

Procedure :

-

Combine 2,2-bis(hydroxymethyl)propionic acid (1.0 equiv), naphthalen-1-yl aldehyde (1.1 equiv), and p-toluenesulfonic acid (PTSA, 5 mol%) in cyclohexane/DMF (6:1).

-

Reflux at 100°C for 4 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization .

Outcome :

-

Trans selectivity arises from the equatorial preference of the naphthyl group in the chair-like transition state.

Friedel-Crafts Acylation Followed by Cyclization

A patent-pending method employs Friedel-Crafts acylation to construct the naphthyl ketone precursor, which is subsequently cyclized with 1,3-propanediol :

Step 1: Synthesis of (3-Ethyl-4-nitro-phenyl)-naphthalen-1-yl-methanone

-

React naphthalene with 3-ethyl-4-nitrobenzoyl chloride in AlCl₃-catalyzed Friedel-Crafts acylation.

Step 2: Cyclization with 1,3-Propanediol

-

Heat the ketone with 1,3-propanediol and PTSA in toluene.

-

Yield: 65% trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane after column chromatography .

Advantage : This method allows modular substitution on the dioxane ring.

Wittig Reaction-Based Precursor Strategy

A hybrid approach combines Wittig olefination and Prins cyclization :

-

Wittig Reaction : Synthesize 1,3-diarylpropene by reacting naphthalen-1-yl aldehyde with a stabilized ylide (e.g., methyltriphenylphosphonium bromide).

-

Prins Cyclization : Treat the propene with PF and TfOH to form the trans-dioxane.

Conditions :

-

Ylide formation: LiHMDS in THF at −78°C.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Trans Selectivity | Scalability |

|---|---|---|---|---|

| Prins Reaction | TfOH | 68–88 | >95% | Moderate |

| Acid Condensation | PTSA | 72–85 | 90% | High |

| Friedel-Crafts | AlCl₃/PTSA | 65 | 85% | Low |

| Wittig-Prins | LiHMDS/TfOH | 58 | >95% | Moderate |

Key Observations :

-

Prins Reaction offers superior stereocontrol but requires stringent anhydrous conditions.

-

Acid-Catalyzed Condensation is more scalable but necessitates careful solvent selection to avoid side reactions.

-

Friedel-Crafts Route provides structural flexibility but involves multi-step purification.

Mechanistic Insights into Trans Selectivity

The dominance of the trans isomer across methods is attributed to:

-

Transition State Geometry : In Prins cyclization, TS1 places the naphthyl and methyl groups in equatorial positions, minimizing steric clash .

-

Thermodynamic Control : The trans isomer is more stable by 2.3 kcal/mol due to reduced 1,3-diaxial interactions (DFT calculations) .

-

Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize the oxocarbenium intermediate, enhancing selectivity .

Challenges and Optimization Strategies

-

Byproduct Formation : Competing FC alkylation can yield open-chain products (e.g., 11a ) . Mitigated by using substoichiometric acid (5 mol% PTSA).

-

Naphthyl Isomerism : Friedel-Crafts acylation at higher temperatures favors the 2-naphthyl isomer, requiring low-temperature crystallization .

-

Catalyst Loading : Reducing TfOH to 5 mol% decreases hydrolysis byproducts without compromising yield .

Q & A

Q. What are the optimal synthetic routes for preparing trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane?

The compound can be synthesized via acid-catalyzed cyclocondensation of 1,3-propanediol with a ketone derivative (e.g., 5-methyl-2-naphthalenyl ketone). A Brønsted acid catalyst, such as toluenesulfonic acid, in refluxing toluene with a Dean-Stark trap enables efficient water removal and high yields . For regioselective formation of the trans isomer, steric and electronic factors of substituents must be optimized. Reaction monitoring via TLC or GC-MS is critical to confirm intermediate formation and purity.

Q. How is the structural integrity of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and ring conformation. For example, related 1,3-dioxane derivatives (e.g., (E)-2,2-dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione) have been resolved with SC-XRD (R factor: 0.055) . Complementary techniques include:

Q. What are the stability considerations for this compound under varying conditions?

Stability studies should assess:

- Thermal Stability : TGA/DSC to determine decomposition temperatures (e.g., dioxane derivatives typically degrade above 200°C).

- Hydrolytic Stability : Susceptibility to acidic/basic hydrolysis (e.g., ring-opening in HCl/NaOH solutions).

- Photostability : UV-Vis spectroscopy under controlled light exposure to detect degradation products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G** level) predict transition states and regioselectivity. For example, analogous 5-acyl-1,3-dioxanes were optimized using reaction path search algorithms to identify low-energy intermediates . Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal catalysts or solvent systems.

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for 1,3-dioxane derivatives?

Contradictions arise from substituent effects on ring conformation. For example:

- Steric Effects : Bulky naphthyl groups may enforce trans-configuration, altering biological activity.

- Electronic Effects : Electron-withdrawing substituents increase electrophilicity, affecting enzyme inhibition. Comparative SAR studies using analogs (e.g., 5-acetyl-1,3-dioxane derivatives with varying alkyl/aryl groups) can isolate critical structural motifs .

Q. How is this compound evaluated for pharmacological potential?

Methodologies include:

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric/colorimetric readouts.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Molecular Docking : Simulate binding to receptors (e.g., COX-2 active site) using AutoDock Vina .

Q. What advanced separation techniques purify trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane from complex mixtures?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (monitored at 254 nm).

- Crystallization : Vapor diffusion with ethyl acetate/hexane for single-crystal growth .

- Membrane Technologies : Nanofiltration for solvent recovery and impurity removal .

Methodological Tables

Table 1: Key Spectroscopic Parameters for trans-5-Methyl-2-(naphthalen-1-yl)-1,3-dioxane

| Technique | Characteristic Signal | Reference |

|---|---|---|

| NMR | δ 1.25 (s, 3H, CH), δ 4.10–4.30 (m, 4H, dioxane OCH) | |

| NMR | δ 98.5 (C-2, dioxane), δ 125–135 (naphthyl aromatic carbons) | |

| IR | 1105 cm (C-O-C asymmetric stretch) |

Table 2: Computational Optimization Parameters for Synthesis

| Parameter | Value/Level | Tool/Software | Reference |

|---|---|---|---|

| Basis Set | 6-31G** | Gaussian 09 | |

| Solvent Model | SMD (toluene) | COSMO-RS | |

| Reaction Barrier | 25.3 kcal/mol | NWChem |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.